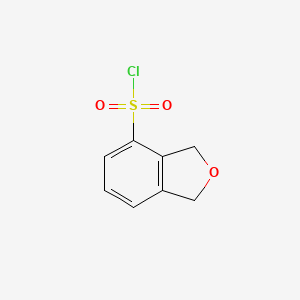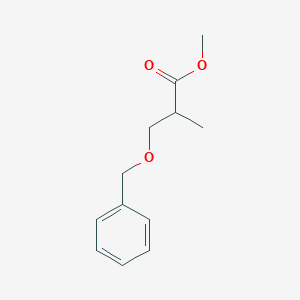![molecular formula C10H5BrF3NO2 B6597151 4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol CAS No. 929960-93-0](/img/structure/B6597151.png)
4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
説明
4-Bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol is a chemical compound with the molecular formula C7H4BrF3O . It is also known by other names such as 4-Bromo-2-(trifluoromethyl)benzenol, 4-Bromo-α,α,α-trifluoro-o-cresol, and Phenol, 4-bromo-2-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of 4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with a bromo group and a trifluoromethyl group . The average mass of the molecule is 241.005 Da and the monoisotopic mass is 239.939758 Da .科学的研究の応用
Basic Building Blocks in Pharmaceutical Drugs
“4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol” is a basic building block in numerous pharmaceutical drugs . The specific drugs that use this compound are not mentioned, but it’s common for such compounds to be used in the synthesis of a variety of medications.
Chemical Innovation Experiments
This compound could potentially be used in chemical innovation experiments, particularly those involving bromination reactions . For example, α-bromination reactions on acetophenone derivatives have been used in experimental teaching, and this compound could potentially be used in similar contexts .
Laboratory Chemicals
As a laboratory chemical, “4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol” could be used in a variety of research and experimental contexts . The specific uses would depend on the nature of the research being conducted.
Food, Drug, Pesticide or Biocidal Product Use
This compound could potentially be used in the production of food, drugs, pesticides, or biocidal products . The specific uses in these contexts are not mentioned, but it’s common for such compounds to be used as intermediates in the synthesis of these types of products.
Material Science Research
Given the compound’s unique properties, it could potentially be used in material science research . The specific uses would depend on the nature of the research being conducted.
Chromatography and Analytical Research
“4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol” could potentially be used in chromatography and other analytical research . The specific uses would depend on the nature of the research being conducted.
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, it’s recommended to wash with plenty of soap and water, remove the victim to fresh air, and get medical attention if symptoms occur .
作用機序
Mode of Action
It is known that the compound is involved in organic synthesis reactions as a catalyst, intermediate, or starting material .
Result of Action
It is known to be used as a raw material for antiseptics, preservatives, and flame retardants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol. For instance, it should be stored in an inert atmosphere at room temperature . It may cause skin and eye irritation and may cause respiratory irritation . Therefore, it should be handled with appropriate personal protective equipment and used only in well-ventilated areas or outdoors .
特性
IUPAC Name |
4-bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-5-1-2-7(16)6(3-5)8-4-9(15-17-8)10(12,13)14/h1-4,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQSQNJMXJWLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NO2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201226770 | |
| Record name | 4-Bromo-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol | |
CAS RN |
929960-93-0 | |
| Record name | 4-Bromo-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929960-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201226770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



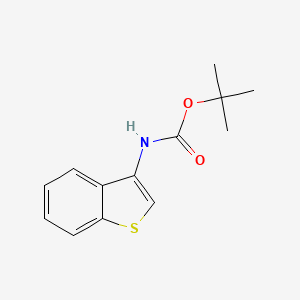
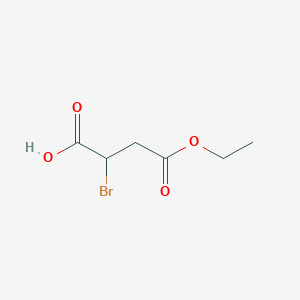
![{4-methylbicyclo[2.2.2]octan-1-yl}methanol](/img/structure/B6597089.png)
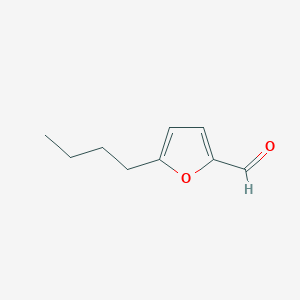

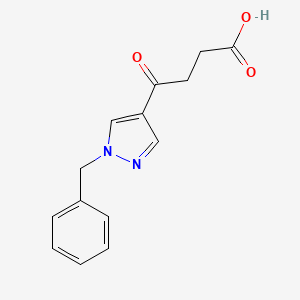


![6-fluoro-9H-pyrido[3,4-b]indole](/img/structure/B6597125.png)
![2-chloro-N-cyclopropyl-5-{1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-1H-pyrazol-4-yl}-N-methylpyridine-3-carboxamide](/img/structure/B6597129.png)
